(1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol
Description
(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol is a triazole-based compound characterized by a benzyl substituent at the N1 position and hydroxymethyl groups at the C4 and C5 positions of the triazole ring. Its molecular structure enables diverse applications, particularly in medicinal chemistry, where it has demonstrated potent inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism linked to hyperuricemia and gout .
Structure
3D Structure
Properties
IUPAC Name |
[1-benzyl-5-(hydroxymethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,15-16H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDYGYNIIYYREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol typically involves a click reaction between benzyl azide and propargyl alcohol. This reaction is catalyzed by copper(I) ions, leading to the formation of the triazole ring. The reaction conditions usually include a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.
Major Products Formed
Oxidation: Benzyl aldehyde or benzoic acid.
Reduction: Dihydrotriazoles.
Substitution: Various benzyl derivatives depending on the substituent used.
Scientific Research Applications
(1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. This compound can inhibit specific enzymes or disrupt microbial cell walls, leading to its antimicrobial effects .
Comparison with Similar Compounds
[1-(4,6-Dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
This derivative replaces the benzyl group with a 4,6-dimethylpyrimidinyl substituent (C10H13N5O2, MW: 235.25 g/mol). While its biological activity remains uncharacterized in the provided evidence, the pyrimidinyl moiety may enhance binding affinity to enzymes or receptors due to its planar aromatic structure, contrasting with the flexible benzyl group in the parent compound .
Dimethyl N-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
This analog substitutes the hydroxymethyl groups with methoxycarbonyl groups. Despite structural similarity, dicarboxylate derivatives generally exhibit lower XO inhibition (IC50: 0.73–2.25 µM) compared to dimethanol derivatives (IC50: 0.71–2.25 µM), suggesting hydroxymethyl groups are critical for enzyme interaction .
Functional Analogs with Dimethanol Moieties
Triazole Schiff Bases
Compounds like (4-(4-hydroxybenzylideneamino)-4H-1,2,4-triazole-3,5-diyl)dimethanol (HATD) incorporate Schiff base linkages instead of a benzyl group. These derivatives are effective corrosion inhibitors for mild steel in HCl, achieving >90% inhibition efficiency at 400 ppm . Their activity stems from adsorption onto metal surfaces via hydroxymethyl and imine groups, a mechanism distinct from XO inhibition .
[(3R,4R,5R*)-2,3-Diphenyl-isoxazolidine-4,5-diyl]dimethanol
It exhibits antimicrobial and anti-inflammatory properties, demonstrating that the dimethanol motif contributes to bioactivity across heterocyclic systems .
Xanthine Oxidase Inhibition
(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives outperform dicarboxylate analogs in XO inhibition. For example:
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| (1-(3-Bromobenzyl)-triazole-diyl)dimethanol | 3-Bromobenzyl | 0.71 |
| Dimethyl 1-(4-chlorobenzyl)-triazole-dicarboxylate | 4-Chlorobenzyl | 0.73 |
The hydroxymethyl groups likely form hydrogen bonds with XO’s active site, while electron-withdrawing substituents (e.g., bromo, chloro) enhance inhibition .
Corrosion Inhibition
Triazole Schiff bases like HATD achieve 92–95% inhibition efficiency in 1 M HCl, attributed to their planar structures and ability to adsorb on metal surfaces.
Biological Activity
(1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol, also known as 1-benzyl-4,5-di(hydroxymethyl)-1H-[1,2,3]triazole, is a compound that has garnered attention for its potential biological activities. This article reviews its antimicrobial and antioxidant properties based on diverse research findings and includes relevant data tables and case studies to illustrate its efficacy.
- Molecular Formula : C11H13N3O2
- Molecular Weight : 219.240 g/mol
- CAS Number : 77177-20-9
Antimicrobial Activity
Research indicates that derivatives of 1-benzyl-1,2,3-triazole exhibit varying degrees of antimicrobial activity. A study evaluated the antibacterial effects of several derivatives using the broth microdilution method against common pathogens.
Antibacterial Efficacy
The antimicrobial activity of this compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Shigella dysenteriae. The results showed selective inhibition patterns:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5g | S. aureus | 100 µg/mL |
| 5d | E. coli | 50 - 400 µg/mL |
| 5l | S. dysenteriae | Weak inhibition noted |
The study highlighted that while some compounds demonstrated weak to moderate inhibition against S. aureus, others were more effective against Gram-negative bacteria like E. coli .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The DPPH-scavenging activity was calculated to determine the effectiveness of the compound in neutralizing free radicals.
DPPH Scavenging Results
The antioxidant activity results are summarized in the following table:
| Compound | Concentration Tested (µg/mL) | DPPH Scavenging Effect (%) |
|---|---|---|
| 5g | 100 | High |
| 5h | 100 | Moderate |
| 5i | 100 | Low |
The compound (specifically derivatives like 5g) exhibited significant scavenging activity at a concentration of 100 µg/mL, indicating its potential as an antioxidant agent .
Toxicity Assessment
In evaluating the safety profile of this compound derivatives, an Artemia salina lethality test was conducted. The findings showed that most derivatives were non-toxic with LD50 values greater than 1000 µg/mL. However, a few compounds exhibited moderate toxicity with LD50 values between 100 and 1000 µg/mL.
Toxicity Results Summary
| Compound | LD50 (µg/mL) | Toxicity Level |
|---|---|---|
| 5a | <1000 | Non-toxic |
| 5b | 500 - 800 | Moderately toxic |
| 5c | >1000 | Non-toxic |
This low toxicity profile suggests that these compounds could be good candidates for further development in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 1,2,3-triazole derivatives like (1-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol?
- Methodological Answer : The synthesis typically involves alkylation of imidazole or triazole precursors with benzyl halides, followed by functionalization at the 4,5-positions. For example, alkylation of imidazole with carbon-chain halides (C10–C18) using KOH as a base catalyst, followed by nucleophilic substitution in DMSO under reflux (1.5–5 hours), is a validated route . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be adapted for triazole core formation, though specific protocols for the dimethanol derivative require optimization of solvent (e.g., DMSO, ethanol) and temperature .
Q. How are structural and purity characteristics of (1-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol confirmed?
- Methodological Answer : Multimodal characterization is critical:
- NMR : and NMR identify benzyl protons (δ ~4.5–5.0 ppm for CH) and triazole ring carbons (δ ~120–150 ppm) .
- IR : Hydroxyl stretches (~3200–3500 cm) confirm dimethanol groups, while triazole C=N stretches appear at ~1500–1600 cm .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) verifies molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening approaches are used for triazole derivatives?
- Methodological Answer : Antimicrobial activity is assessed via:
- Minimum Inhibitory Concentration (MIC) : Against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with ciprofloxacin/fluconazole as controls .
- Antifungal Assays : Growth inhibition of Candida albicans or Aspergillus niger using agar diffusion or broth microdilution .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to gauge selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Replace the benzyl group with aryl/heteroaryl moieties (e.g., 4-nitrophenyl, pyridyl) to assess electronic effects on bioactivity .
- Dimethanol Modifications : Esterify or etherify the hydroxyl groups to study hydrophilicity-impacted pharmacokinetics .
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with targets like IDO1 (indoleamine 2,3-dioxygenase) or bacterial enzymes .
Q. What strategies resolve contradictions between in vitro and cellular activity data?
- Methodological Answer :
- Redox Interference Testing : Add antioxidants (e.g., ascorbic acid) to cellular assays to rule out false positives from compound oxidation .
- Membrane Permeability Assays : Use Caco-2 monolayers or PAMPA to correlate cellular uptake with activity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies .
Q. How can synthetic yields and regioselectivity be optimized for this derivative?
- Methodological Answer :
- Catalyst Screening : Test Cu(I)/Ru(II) catalysts for CuAAC to enhance triazole ring regioselectivity .
- Solvent Optimization : Compare DMSO, DMF, and ethanol for reaction efficiency; DMSO often improves solubility of polar intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) while maintaining >80% yield .
Q. What computational methods predict the energetic properties of nitrogen-rich triazole derivatives?
- Methodological Answer :
- Detonation Velocity (VoD) : Calculate using Kamlet-Jacobs equations with heats of formation (DFT at B3LYP/6-311G**) .
- Thermal Stability : Simulate decomposition pathways via molecular dynamics (ReaxFF force field) .
- Sensitivity : Hirshfeld surface analysis correlates crystal packing with impact sensitivity .
Key Considerations for Researchers
- Contradictory Evidence : Alkylation in DMSO () vs. ethanol ( ) requires solvent-specific optimization for target derivatives.
- Advanced Characterization : Single-crystal X-ray diffraction ( ) resolves regiochemical ambiguities in triazole substitution.
- Biological Relevance : Prioritize derivatives with MIC values ≤32 µg/mL and selectivity indices >10 for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
